![molecular formula C12H21BrO2 B14618984 2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane CAS No. 59014-50-5](/img/structure/B14618984.png)
2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane is an organic compound with the molecular formula C10H17BrO2 It is a brominated ether that features a cyclopropyl group and an oxane (tetrahydropyran) ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane typically involves the reaction of 2-bromoethanol with cyclopropyl ethyl ether in the presence of a strong base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-bromoethanol is replaced by the cyclopropyl ethyl ether group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used. The reactions are conducted at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, are employed.
Major Products Formed
Nucleophilic Substitution: Products include ethers, nitriles, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Alcohols and alkanes are formed, respectively.
科学的研究の応用
2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The cyclopropyl group can induce conformational changes in the target molecules, affecting their activity. The oxane ring provides structural stability and influences the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
2-(2-Bromoethoxy)tetrahydro-2H-pyran: Similar structure but lacks the cyclopropyl group.
2-Bromoethyl ether: Contains the bromoethyl group but lacks the oxane ring.
Cyclopropyl ethyl ether: Contains the cyclopropyl group but lacks the bromoethyl and oxane groups.
Uniqueness
2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane is unique due to the combination of the bromoethyl, cyclopropyl, and oxane groups in a single molecule. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
59014-50-5 |
|---|---|
分子式 |
C12H21BrO2 |
分子量 |
277.20 g/mol |
IUPAC名 |
2-[2-[2-(2-bromoethyl)cyclopropyl]ethoxy]oxane |
InChI |
InChI=1S/C12H21BrO2/c13-6-4-10-9-11(10)5-8-15-12-3-1-2-7-14-12/h10-12H,1-9H2 |
InChIキー |
JSCVMIKHRLVZQH-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OCCC2CC2CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


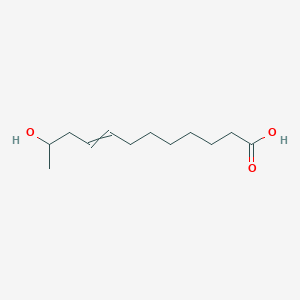
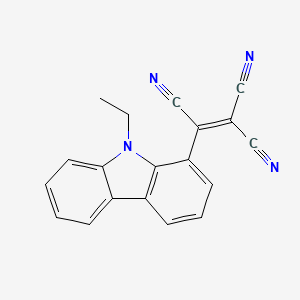
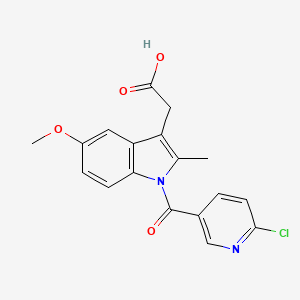
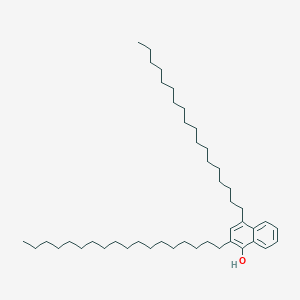
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone]](/img/structure/B14618931.png)


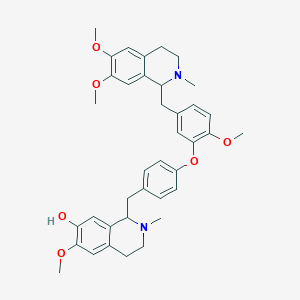
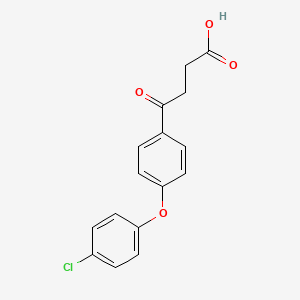
![2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-ethoxybenzoyl]benzoic acid](/img/structure/B14618955.png)
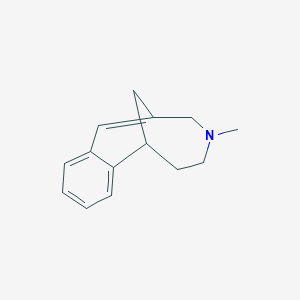
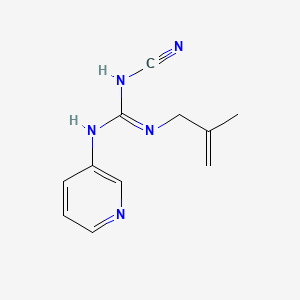

![Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]-](/img/structure/B14618983.png)
